molecular formula C10H17NO2S B12843894 2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid

2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid

Cat. No.: B12843894
M. Wt: 215.31 g/mol
InChI Key: GCXUWQDTTFEEQE-UHFFFAOYSA-N
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Description

2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid is an organic compound that features a morpholine ring substituted with an ethylthio group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid typically involves the reaction of morpholine derivatives with ethylthio reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The butenoic acid moiety may interact with cellular receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethylthiomorpholin-4-yl)but-3-enoic acid is unique due to the presence of both the ethylthio group and the morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

2-(2-ethylthiomorpholin-4-yl)but-3-enoic acid

InChI

InChI=1S/C10H17NO2S/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13/h4,8-9H,2-3,5-7H2,1H3,(H,12,13)

InChI Key

GCXUWQDTTFEEQE-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCS1)C(C=C)C(=O)O

Origin of Product

United States

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